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1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene

Cat. No.: B3060965
CAS No.: 1786-86-3
M. Wt: 301.9 g/mol
InChI Key: QYJBVOVPBGZPCZ-UHFFFAOYSA-N
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Description

Contextualization as a Significant Metabolite of Chlorothalonil (B1668833)

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is recognized as an environmental transformation product, or metabolite, of chlorothalonil. nih.gov Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide that has been used extensively in agriculture since the 1960s to control a wide range of fungal diseases on various crops, as well as in other applications like wood preservation and as an additive in paints. herts.ac.ukebi.ac.ukwikipedia.orgagropages.com

The degradation of the parent compound, chlorothalonil, in the environment occurs through various processes, leading to the formation of several metabolites. ebi.ac.ukresearchgate.net The conversion of the cyano (C≡N) functional groups on the chlorothalonil molecule to amide (C(=O)NH2) groups results in the formation of this compound. researchgate.net This compound, also referred to as 2,4,5,6-Tetrachloroisophthalamide or simply the diamide (B1670390) metabolite, is one of several degradation products that researchers monitor to understand the environmental footprint of chlorothalonil usage. echemi.comusgs.gov

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name 2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide nih.gov
CAS Number 1786-86-3 echemi.comnih.gov
Molecular Formula C₈H₄Cl₄N₂O₂ echemi.comnih.gov
Molecular Weight 301.9 g/mol echemi.comnih.gov

| Synonyms | 2,4,5,6-Tetrachloroisophthalamide, 2,4,5,6-Tetrachloro-1,3-benzenedicarboxamide echemi.com |

Overview of its Emergence in Environmental Systems

The application of chlorothalonil in agriculture has led to the emergence of its metabolites in various environmental compartments. nrw.de Due to their chemical properties, certain transformation products can be more mobile and persistent than the parent compound, leading to their transport into water systems. nih.gov

Scientific monitoring studies have confirmed the presence of chlorothalonil degradation products in surface water and groundwater. nrw.denih.gov For instance, a 2003-2004 study by the U.S. Geological Survey (USGS) investigating surface-water sites in five Southern states detected the "1,3-diamide-chlorothalonil" in a water sample at a concentration of 0.161 micrograms per liter. usgs.gov Another study focusing on soil analysis also identified "this compound (metabolite III)" as a relevant degradation product. researchgate.net While other metabolites of chlorothalonil, such as the sulfonic acid (R417888) and the hydroxylated form (SDS-3701), are often detected more frequently and at higher concentrations, the presence of the diamide form is documented in the scientific literature. usgs.govnih.govnih.gov

Table 2: Reported Detection of this compound

Environmental Matrix Study Reference Reported Concentration
Surface Water USGS (2003-04) usgs.gov 0.161 µg/L

Research Rationale and Scope of Academic Inquiry

The primary rationale for research into this compound and other chlorothalonil metabolites is to understand the long-term environmental consequences of the fungicide's widespread historical use. nih.gov Academic inquiry focuses on the "legacy" contamination, as many transformation products are found to be persistent and mobile, potentially contaminating water resources long after the parent compound is no longer applied. nih.gov

The scope of this research is driven by several key factors:

Persistence and Mobility: Transformation products often exhibit different physicochemical properties than the parent pesticide. nih.gov Many are more water-soluble, making them more likely to leach into groundwater and persist in aquatic systems. nrw.denih.gov

Regulatory Scrutiny: The use of chlorothalonil has been banned in the European Union since 2020 due to concerns over the contamination of groundwater by its metabolites. nrw.denih.gov This regulatory action has intensified research into the occurrence, fate, and potential risks of these degradation products in drinking water resources. nih.gov

Analytical Challenges: The detection and quantification of these polar metabolites in complex environmental matrices require sophisticated analytical methods, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). usgs.govnrw.de A significant portion of research is dedicated to developing and refining these analytical techniques.

The scientific community continues to investigate the complete degradation pathway of chlorothalonil to identify all significant metabolites, understand their environmental behavior, and assess their prevalence in water systems that serve as sources for drinking water. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl4N2O2 B3060965 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene CAS No. 1786-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJBVOVPBGZPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170516
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
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Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-86-3
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
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Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
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Formation Pathways and Environmental Transformation Mechanisms of 1,3 Dicarbamoyl 2,4,5,6 Tetrachlorobenzene

Biotic Degradation Mechanisms of Chlorothalonil (B1668833) Yielding 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene

The transformation of chlorothalonil into this compound is significantly influenced by biological activities, particularly within soil ecosystems.

The half-life of chlorothalonil in soil varies depending on conditions. Under laboratory conditions, it has been reported to range from 0.3 to 87 days, while in field conditions, it ranges from 18 to 70 days. nih.gov One study on peanuts in Georgia observed rapid soil degradation, with half-lives of less than 1 to 3.5 days. nih.gov

Chlorothalonil Degradation Half-Life in Soil

ConditionHalf-Life (t½)Reference
Aerobic Terrestrial22 - 68 days epa.gov
Laboratory0.3 - 87 days nih.gov
Field18 - 70 days nih.gov
Field (Peanut Plots)< 1 - 3.5 days nih.gov

The formation of this compound from chlorothalonil is a hydrolytic process. capes.gov.br This biotransformation involves the conversion of the two nitrile (-CN) functional groups on the chlorothalonil molecule into carbamoyl (B1232498) (-CONH₂) groups. This reaction is an example of enzymatic hydrolysis, where microbial enzymes catalyze the addition of water across the carbon-nitrogen triple bond of the nitrile groups. This conversion of nitrile groups to amides is a known pathway for chlorothalonil metabolism in the environment. ekb.egresearchgate.net The process is believed to occur sequentially, potentially forming the mono-amide intermediate, 3-cyano-2,4,5,6-tetrachlorobenzamide, before the second nitrile group is hydrolyzed to yield the final diamide (B1670390) product, this compound.

Abiotic Degradation Mechanisms of Chlorothalonil Yielding this compound

In addition to biological processes, chlorothalonil can be degraded by non-biological, or abiotic, environmental factors.

Photodegradation, or photolysis, is a major dissipation pathway for chlorothalonil. researchgate.net When exposed to sunlight, particularly in aqueous environments or on plant surfaces, chlorothalonil can break down. epa.govnih.gov The primary mechanism of photodegradation is reported to be reductive dechlorination. nih.govacs.org Studies on plant leaf models estimated a field-extrapolated half-life of 5.3 days for photolysis on vegetation. nih.govacs.org In clear, shallow water, aqueous photolysis occurs rapidly. epa.gov While photolysis is a significant degradation route for the parent compound, the main products identified from this pathway are typically dechlorinated or hydroxylated derivatives, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile, rather than this compound. ekb.eg

The chemical hydrolysis of chlorothalonil is highly dependent on pH. The compound is stable to hydrolysis in acidic and neutral conditions (pH 5 and 7). ekb.egresearchgate.net However, under alkaline conditions (pH 9 and above), hydrolysis occurs more rapidly. epa.govekb.eg The rate of degradation increases with both increasing pH and temperature. ekb.egekb.eg

This pH-dependent hydrolysis can lead to the transformation of the nitrile groups. Under basic conditions (pH 9), chlorothalonil has been shown to degrade into products including 3-cyano-2,4,5,6-tetrachlorobenzamide, which is the mono-amide derivative. ekb.eg This indicates that abiotic hydrolysis, like its biotic counterpart, can convert the nitrile groups to amide groups. The formation of the mono-amide suggests a stepwise pathway where further hydrolysis under alkaline conditions could potentially convert the remaining nitrile group to yield this compound.

Effect of pH and Temperature on Chlorothalonil Hydrolysis Half-Life

TemperaturepH 4pH 7pH 9
25 °C722 hours481 hours121 hours
35 °C482 hours368 hours86 hours
45 °C325 hours251 hours51 hours

Data sourced from a study on the chemical stability of chlorothalonil. ekb.eg

A significant abiotic degradation pathway for chlorothalonil involves nucleophilic aromatic substitution, where a chlorine atom on the benzene (B151609) ring is displaced by another group, commonly a hydroxyl group (-OH). researchgate.net This reaction results in the formation of hydroxylated metabolites. The principal and most frequently detected degradation product of chlorothalonil in soil and water is 4-hydroxy-2,5,6-trichloro-1,3-dicyanobenzene (also known as SDS-3701). epa.govnih.govusgs.govepa.gov This metabolite is formed by the displacement of the chlorine atom at the 4-position of the chlorothalonil molecule by a hydroxyl group. ekb.eg While this substitution reaction is a major transformation pathway for chlorothalonil, it leads to a different class of metabolites and is not the pathway that yields this compound, which is formed via modification of the nitrile side chains. capes.gov.br

Mechanistic Models of Chlorothalonil Transformation to this compound

The transformation of chlorothalonil to this compound primarily occurs through the hydrolysis of its nitrile functional groups. This process can be influenced by both abiotic and biotic factors in the environment. In soil and certain crops, this conversion has been identified as a significant biodegradation pathway. libretexts.orgnumberanalytics.comnumberanalytics.com For instance, in studies conducted on broccoli and Chinese cabbage crops, this compound was found to be a major metabolite of chlorothalonil in the soil. libretexts.orgnumberanalytics.comnumberanalytics.com

In laboratory settings, the hydrolysis of chlorothalonil to this compound has been demonstrated under controlled conditions. The reaction involves the conversion of both cyano groups to carbamoyl (amide) groups without the substitution of the chlorine atoms. libretexts.org The conditions for this transformation can vary, as indicated in the following table derived from in vitro hydrolysis experiments.

Potassium Hydroxide (B78521) (g) Water (ml) Reaction Time (h) Yield of Compound 1 (%)
0.5100125
1100135
2100150
4100150
4100475

Data sourced from in vitro hydrolysis experiments of chlorothalonil. libretexts.org Compound 1 refers to this compound.

The hydrolysis of a nitrile to an amide involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization. Given that chlorothalonil possesses two nitrile groups, this process would occur sequentially for each group.

Proposed Intermediates in the Hydrolysis of one Nitrile Group:

Protonated Nitrile: In acidic conditions, the nitrogen atom of the nitrile group is protonated, increasing the electrophilicity of the carbon atom.

Imidic Acid: Following the nucleophilic attack of water, a proton transfer can lead to the formation of an imidic acid tautomer. This intermediate is unstable and readily converts to the more stable amide.

Amide: The final product of the hydrolysis of one nitrile group is a carbamoyl group.

For the formation of this compound, this sequence of reactions would occur at both nitrile positions on the benzene ring. The presence of four electron-withdrawing chlorine atoms on the aromatic ring would likely influence the reactivity of the nitrile groups.

Detailed information regarding the specific transition states for these reaction steps is not available in the surveyed scientific literature.

A thorough review of the available scientific literature did not yield any specific Quantitative Structure-Activity Relationship (QSAR) models developed to predict the formation potential of this compound from chlorothalonil.

QSAR models are computational tools that relate the chemical structure of a compound to its biological activity or a particular property, such as its tendency to undergo a specific transformation. In principle, QSAR could be a valuable approach to predict the likelihood of different chlorothalonil analogs to be converted into their respective diamide metabolites. Such models would typically use molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the rate or extent of the transformation. However, at present, no such specific models for the formation of this compound have been published.

Advanced Analytical Methodologies for Detection and Quantification of 1,3 Dicarbamoyl 2,4,5,6 Tetrachlorobenzene

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract the analyte of interest from the sample matrix while minimizing co-extracted interferences. The selection of techniques is dictated by the physicochemical properties of the analyte and the nature of the environmental matrix.

Sonication-assisted extraction (SAE), also known as ultrasonic-assisted extraction (UAE), is a widely applied technique for the isolation of organic compounds from solid environmental matrices like soil and sediment. dphen1.commdpi.com The method utilizes the energy of ultrasonic waves to create cavitation bubbles in the extraction solvent. dphen1.com The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and facilitating the desorption of target analytes. dphen1.com This process offers an efficient alternative to traditional extraction methods, often reducing extraction time and solvent consumption. mdpi.com

In the context of analyzing 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene and its parent compound, chlorothalonil (B1668833), a method has been successfully developed for their simultaneous extraction from soils and sediments using sonication with acetone (B3395972) as the solvent. nih.gov Research has demonstrated high recovery rates for this method. For instance, in sediment samples spiked at concentrations of 20 and 200 µg/kg, recoveries for this compound and related compounds ranged from 80% to 91%. nih.gov Further studies on environmental sediment samples showed laboratory-fortified recoveries between 75% and 89%. nih.gov Another protocol involves an initial extraction of 20-gram soil sub-samples with a methanol/water mixture via sonication, followed by a second extraction with an acetonitrile/water mixture. epa.gov

Table 1: Research Findings on Sonication-Assisted Extraction
Analyte(s)MatrixSolventSpiking Level (µg/kg)Recovery Rate (%)Source
This compound & related degradatesSedimentAcetone20 and 20080 - 91 nih.gov
Chlorothalonil & related degradatesEnvironmental SedimentAcetoneNot Specified75 - 89 nih.gov
Chlorothalonil & related metabolitesSoilMethanol/Water, then Acetonitrile/WaterNot SpecifiedNot Specified epa.gov

Following initial solvent extraction, a clean-up step is crucial to remove co-extracted matrix components that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a premier technique for this purpose, offering selective isolation of analytes from complex extracts. nih.gov The process involves passing the liquid sample extract through a cartridge packed with a solid adsorbent (the stationary phase). The target analyte is retained on the adsorbent while interferences pass through, after which the analyte is eluted with a small volume of a different solvent. epa.gov

For the analysis of this compound, SPE is an essential step to minimize matrix interference, particularly before analysis by gas chromatography-mass spectrometry (GC-MS). nih.govepa.gov Various SPE phases are employed depending on the specific analytical method:

Hydrophobic Polymeric Phases: These have been used effectively for the isolation of chlorothalonil and its degradation products from both soil and water samples. nih.govresearchgate.net

Oasis HLB Cartridges: These are utilized for the clean-up of acetone extracts in methods developed for analyzing chlorothalonil in various sample types. nih.gov

Agilent Bond Elut Cartridges (C18 and others): C18 cartridges are commonly used to purify soil extracts. epa.gov For instance, after an initial extraction, an aliquot of the soil extract is purified using a Bond Elut C18 SPE cartridge before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov Other Bond Elut cartridges are also specified for sample clean-up prior to GC-MS determination. epa.gov

The SPE procedure is meticulously controlled, with slow flow rates of approximately 1 mL/min recommended to ensure efficient retention and elution. epa.govepa.gov

Table 2: Application of Solid-Phase Extraction in Analytical Protocols
SPE Cartridge TypeAnalyte GroupMatrixPurposeSource
Hydrophobic Polymeric PhaseChlorothalonil and its metabolitesSoil, WaterIsolation of analytes nih.govresearchgate.net
Oasis HLBChlorothalonilFruits, VegetablesClean-up of acetone extracts nih.gov
Agilent Bond Elut C18ChlorothalonilSoilPurification of soil extract for LC-MS/MS epa.gov
Agilent Bond ElutChlorothalonil metabolitesSoilClean-up to minimize matrix interference for GC-MS epa.gov

Derivatization is a chemical modification process used to convert analytes into products with improved properties for analysis. semanticscholar.org For gas chromatography, the primary goal is to increase the volatility and thermal stability of compounds containing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups. tcichemicals.com Trimethylsilylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is one of the most common derivatization techniques. tcichemicals.comresearchgate.net This conversion results in derivatives that are more volatile and less polar, leading to better peak shape and resolution in GC analysis. semanticscholar.org

In the analysis of chlorothalonil degradation products, which can be polar, derivatization is a key step before GC-MS analysis. nih.gov One established method involves derivatizing the extracted degradates, including this compound, with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.gov This step is critical for enabling the successful analysis of these polar metabolites by GC-MS, which would otherwise be challenging due to their low volatility. nih.govresearchgate.net

Chromatographic and Spectrometric Characterization Methods

Following sample preparation, the extract is analyzed using high-resolution chromatographic techniques coupled with sensitive spectrometric detectors. This combination allows for the separation, identification, and quantification of the target analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. For many chlorothalonil-related compounds, GC-MS offers better sensitivity compared to LC-MS, with lower limits of detection. researchgate.net

A comprehensive method for analyzing this compound and other degradates in soil and sediment utilizes GC-MS following sonication, SPE, and derivatization. nih.gov This method achieved calculated limits of detection (LOD) of 1–5 µg/kg on a dry weight basis for sediment. nih.gov In other studies analyzing chlorothalonil metabolites in soil by GC, LODs in the range of 0.001–0.005 µg/g have been reported. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for reliable quantification and confirmation at very low levels. nih.govmdpi.com For instance, a validated GC-MS/MS method for chlorothalonil in agricultural products achieved a limit of quantification (LOQ) of 0.01 mg/kg, with recoveries ranging from 79.3% to 104.1%. mdpi.com

Table 3: Performance Data for GC-MS Based Methods
Analyte(s)MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
This compound & related degradatesSedimentGC-MS1-5 µg/kgNot Reported nih.gov
Chlorothalonil metabolitesSoilGC-MS0.001-0.005 µg/gNot Reported nih.govresearchgate.net
ChlorothalonilAgricultural ProductsGC-MS/MS0.003 mg/kg0.01 mg/kg mdpi.com

High-performance liquid chromatography-mass spectrometry (HPLC-MS or LC-MS) is an alternative and complementary technique to GC-MS, particularly suited for compounds that are thermally labile or not sufficiently volatile for GC analysis. researchgate.net LC-MS has been successfully applied to measure concentrations of chlorothalonil and several of its metabolites, including this compound, in soil and water. nih.gov

One method utilizing LC coupled to a mass selective detector reported excellent recoveries for this compound (referred to as metabolite III) in soil samples, ranging from 80% to 95%. nih.gov The limit of detection for this compound was 0.02 µg/g. nih.govresearchgate.net Other LC-MS/MS methods have been developed for chlorothalonil in soil with a reported LOQ of 5 ppb (5 µg/kg). epa.gov The choice of ionization source is critical in LC-MS. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) has been shown to be effective for chlorothalonil and its metabolites, with methods achieving LOQs of 0.01 mg/kg in fruits and vegetables. nyxxb.cnmdpi.com

Table 4: Performance Data for LC-MS Based Methods
Analyte(s)MatrixMethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Source
This compoundSoilLC-MS80 - 950.02 µg/gNot Reported nih.govresearchgate.net
ChlorothalonilSoilLC-MS/MSNot ReportedNot Reported5 µg/kg epa.gov
Chlorothalonil & metaboliteFruits, VegetablesHPLC-MS/MS (APCI)83 - 104Not Reported0.01 mg/kg nyxxb.cn

Development and Validation of Analytical Protocols (e.g., Method Detection Limits, Quantification Limits, Recovery Rates)

The development of robust and validated analytical protocols is fundamental to the accurate detection and quantification of this compound in various environmental matrices. As a known degradation product of the fungicide chlorothalonil, analytical methods are often designed to simultaneously extract and measure the parent compound and its various metabolites, including this compound. The validation of these methods involves establishing key performance parameters such as method detection limits (MDLs), limits of quantification (LOQs), and recovery rates to ensure the reliability and reproducibility of the data.

Detailed research has been conducted to establish and validate such analytical protocols, particularly for environmental samples like soil and sediment where the compound is likely to be found. These validation studies provide crucial information on the sensitivity and efficiency of the analytical methods employed.

One such study developed a comprehensive method using a combination of gas chromatography (GC) and liquid chromatography (LC) coupled with mass selective detectors for the analysis of chlorothalonil and its degradation products. researchgate.netnih.gov For the analysis of this compound in soil, a specific protocol was validated. researchgate.netnih.gov The findings from this research indicated that for soil samples, the recovery rates for this compound ranged from 80% to 95%. researchgate.netnih.gov The limit of detection (LOD) for this specific metabolite was determined to be 0.02 µg g⁻¹. researchgate.netnih.gov

Another validated method focused on the simultaneous extraction of chlorothalonil and three of its degradates, including this compound, from soils and sediments. usgs.gov This method utilized sonication with acetone for extraction, followed by solid-phase extraction (SPE) for isolation and cleanup. usgs.gov The analysis was carried out using gas chromatography-mass spectrometry (GC-MS). usgs.gov The validation of this method for spiked sediment samples demonstrated recovery rates ranging from 80% to 91%. usgs.gov The calculated limits of detection for the target compounds were in the range of 1 to 5 µg kg⁻¹ on a dry weight basis for sediment. usgs.gov

The validation data from these studies are critical for ensuring that the analytical methods are sensitive enough to detect environmentally relevant concentrations of this compound and that the quantification is accurate and precise.

Validation Parameters for the Analysis of this compound

MatrixAnalytical MethodRecovery Rate (%)Limit of Detection (LOD)Source
SoilLiquid Chromatography-Mass Spectrometry (LC-MS)80-950.02 µg g⁻¹ researchgate.netnih.gov
SedimentGas Chromatography-Mass Spectrometry (GC-MS)80-911-5 µg kg⁻¹ usgs.gov

Environmental Occurrence, Distribution, and Persistence Dynamics of 1,3 Dicarbamoyl 2,4,5,6 Tetrachlorobenzene

Spatial and Temporal Distribution in Soil Ecosystems

The fate of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene in terrestrial environments is intrinsically linked to the application of chlorothalonil (B1668833). Upon application, chlorothalonil can reach the soil, where it undergoes degradation into various metabolites, including this compound. nih.govresearchgate.net

Studies have confirmed the presence of this compound in agricultural soils following the use of chlorothalonil. In a study conducted in a commercial cranberry bog, this compound was identified as one of the degradation products in the soil at the time of fruit harvest. nih.govresearchgate.net Specifically, it accounted for 6% of the total chlorothalonil residues found in the fruit at harvest, 76 days after the application of the parent compound. nih.gov

Field dissipation studies in Canada and the USA have shown that residues of SDS-3701 (a related metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile) were detectable for up to 540 days, with levels in the soil typically ranging from 0.02 to 0.05 mg/kg. fao.org In another US study, higher residues of SDS-3701, ranging from 0.05 mg/kg to 0.23 mg/kg, were found in the first 30 days after the final treatment. fao.org While these values are for a related metabolite, they indicate the potential for persistence of chlorothalonil degradation products in soil.

Residue Levels of Chlorothalonil Metabolites in Agricultural Soils

MetaboliteLocation/CropTime After ApplicationResidue Level (mg/kg)Source
This compoundCranberry Bog76 days (in fruit)6% of total residue nih.gov
SDS-3701Canada & USAUp to 540 days0.02–0.05 fao.org
SDS-3701USAFirst 30 days0.05–0.23 fao.org

The persistence of chlorothalonil and its metabolites, including this compound, is influenced by various soil properties.

pH: The degradation of chlorothalonil is more efficient under neutral pH conditions. nih.gov Studies have shown that hydrolysis of chlorothalonil increases with higher pH values, particularly in alkaline media (pH 9). ekb.eg While soil pH between 6.5 and 8 does not appear to significantly influence the degradation rate, microsites within the soil with high pH might accelerate dissipation. researchgate.netmt.gov

Moisture Content: Soil moisture affects the rate of incorporation and decomposition of organic matter, which in turn influences the persistence of pesticides. epa.gov

Organic Carbon: The organic matter content in soil plays a crucial role in the sorption and degradation of organic compounds. epa.gov Chlorothalonil is more efficiently degraded in soil with a low carbon content. nih.gov Soils rich in organic matter have a higher biological activity, which can accelerate the degradation of pesticides. nih.gov The chemical complexity of soil organic carbon can also determine its persistence. researchgate.net

Repeated applications of chlorothalonil can lead to the accumulation of both the parent compound and its metabolites in the soil. nih.govmdpi.com Laboratory studies have shown that the persistence of chlorothalonil in soil is prolonged with an increase in the applied concentration. nih.gov Successive applications at high concentrations can lead to accumulation and may alter soil microbial activity. researchgate.netnih.gov

One study found that four successive applications of chlorothalonil resulted in its suppressed dissipation and the consequent accumulation of it and its toxic metabolite, 4-hydroxychlorothalonil. researchgate.net This suggests that under repeated use scenarios, the formation of degradation products like this compound could also increase and persist in the soil environment.

Presence and Transport in Aquatic Environments

The transport of this compound from terrestrial to aquatic systems is a key aspect of its environmental fate. This occurs primarily through surface runoff and erosion from treated agricultural lands.

This compound has been detected in surface water samples. A study analyzing surface water in peanut-growing areas detected this compound, referred to as 1,3-diamide-chlorothalonil, in one water sample at a concentration of 0.161 micrograms per liter. usgs.gov The parent compound, chlorothalonil, strongly sorbs to soil and sediment due to its high soil adsorption coefficient, which generally limits groundwater contamination. nih.gov However, its degradation products may be more persistent and mobile. epa.govusgs.gov

Reported concentrations of the parent compound, chlorothalonil, in Canadian waters have ranged from 0.005 µg·L-1 to 272.2 µg·L-1. ccme.ca Given that this compound is a transformation product, its presence in these waters is also plausible.

Detection of this compound in Surface Water

LocationNumber of Samples with DetectionConcentration (µg/L)Source
Peanut-growing area10.161 usgs.gov

The movement of this compound within a watershed is governed by hydrological processes. The parent compound, chlorothalonil, can enter surface water through spray drift or runoff and erosion. epa.gov While chlorothalonil itself dissipates rapidly in aquatic environments, its degradation products, which can be more persistent, may be available for transport over longer periods. epa.govepa.gov

A study on a managed turf watershed found that losses of chlorothalonil were detectable throughout the annual sampling period, with a mean annual loading of 10.5 g per hectare, which is 0.3% of the applied amount. rsc.org This continuous transport of the parent compound implies a potential for the ongoing formation and transport of its degradation products, including this compound, within the watershed.

Residue Assessment in Agricultural Produce (e.g., Fruits, Vegetables)

The assessment of this compound residues in agricultural produce is intrinsically linked to the use of the fungicide chlorothalonil, as it is a known environmental transformation product of this active substance. nih.gov While extensive monitoring and research have focused on the parent compound, chlorothalonil, and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), specific data on the occurrence and levels of this compound in a wide variety of fruits and vegetables are limited in publicly available scientific literature.

However, detailed research findings from a study on cranberries provide valuable insight into the presence of this metabolite in an agricultural setting.

Detailed Research Findings in Cranberries

A study investigating the persistence and degradation of chlorothalonil in a commercial cranberry bog provided a detailed assessment of its degradation products, including this compound. acs.orgnih.govacs.org In this study, chlorothalonil was applied to cranberry plants according to standard agricultural practices. Residue analysis was conducted on whole fruit samples at harvest, which was 76 days after the final application of chlorothalonil. acs.orgnih.govacs.org

The research identified this compound as one of the degradation products present in the harvested cranberries. acs.orgnih.govacs.org Specifically, at 76 days post-application, this metabolite accounted for 6% of the total chlorothalonil-related residues found in the fruit. acs.orgnih.gov The parent compound, chlorothalonil, was the major residue component, constituting 58% of the total residues, while another metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, accounted for 26%. acs.orgnih.gov

The study also noted that the presence of a spray-tank adjuvant influenced the total residue levels but did not significantly alter the dissipation rate or the metabolic profile of chlorothalonil. acs.orgnih.govacs.org The detection of this compound, among other degradation products, highlighted the environmental transformation of the parent fungicide under real-world agricultural conditions. acs.orgnih.govacs.org

The following table summarizes the residue levels of chlorothalonil and its metabolites, including this compound, found in cranberries at harvest.

Residue Levels of Chlorothalonil and its Metabolites in Cranberries at Harvest (76 days post-application)

CompoundPercentage of Total Residue
Chlorothalonil58%
4-hydroxy-2,5,6-trichloroisophthalonitrile26%
This compound6%

The analytical methods employed for the detection of chlorothalonil and its metabolites in food matrices are sophisticated, often involving techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) to ensure accurate quantification at low levels. europa.eufao.orgmdpi.comregulations.govresearchgate.netnih.gov The development of these methods is crucial for monitoring programs that assess the safety of the food supply.

Comparative Metabolite Studies and Interconversion Pathways of Chlorothalonil Derivatives

Comparative Analysis of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene Formation versus Other Major Metabolites

The environmental degradation of chlorothalonil (B1668833), a broad-spectrum fungicide, proceeds through various biotic and abiotic pathways, leading to the formation of several metabolites. Among the most significant are this compound, 4-hydroxy-2,5,6-trichloroisophthalonitrile, and 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene.

Research indicates that both this compound and 4-hydroxy-2,5,6-trichloroisophthalonitrile are major metabolites of chlorothalonil found in soil. researchgate.net Their co-occurrence has been observed in environmental samples, such as in cranberries, where both compounds were detected as residues. mdpi.com The formation of these metabolites is a result of complex degradation processes. Proposed microbial degradation pathways suggest that chlorothalonil can be transformed into both this compound and 4-hydroxy-2,5,6-trichloroisophthalonitrile. researchgate.net

The relative abundance of these metabolites can vary depending on environmental conditions. For instance, the hydroxylation of one of the cyano groups of chlorothalonil, a key step in forming some metabolites, is influenced by factors such as microbial activity and soil composition.

Kinetic Studies of Differential Metabolite Production Rates under Varying Environmental Conditions

The rate at which this compound and other chlorothalonil metabolites are formed is highly dependent on environmental factors, particularly pH and temperature. While specific kinetic data for the formation of this compound is limited in publicly available literature, studies on the degradation of chlorothalonil and the formation of other key metabolites provide valuable insights into the conditions that likely influence its production.

Hydrolysis studies conducted under various pH and temperature conditions reveal the significant impact of these parameters on the degradation of the parent compound and the emergence of its byproducts. For example, the degradation of chlorothalonil is notably faster under alkaline conditions. researchgate.net

A study on the hydrolysis of chlorothalonil provides data on the formation of two major metabolites, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) and 2,3,4,6-tetrachloro-5-cyanobenzamide (R613636), under different temperature and pH regimes. These findings, while not directly measuring this compound, illustrate the differential production rates of metabolites under varying conditions.

Interactive Table: Percentage of Chlorothalonil and Two Metabolites After 20 Minutes Under Various pH and Temperature Conditions

ConditionChlorothalonil (%)4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) (%)2,3,4,6-tetrachloro-5-cyanobenzamide (R613636) (%)
pH 4, 90°C89.42.0Not Reported
pH 5, 100°C80.519.23.4
pH 6, 120°C3.147.523.1
pH 4, 120°C73.417.12.3
pH 6, 90°C85.05.32.8

Data sourced from a study on the hydrolysis of chlorothalonil.

This data clearly demonstrates that higher temperatures and pH levels accelerate the degradation of chlorothalonil and influence the relative abundance of the resulting metabolites. It is plausible that the formation of this compound follows similar trends, with its production rate being sensitive to these key environmental parameters.

Interconversion Pathways between this compound and Other Chlorothalonil Derivatives

The degradation of chlorothalonil is a complex web of reactions, and the resulting metabolites can, in some cases, be further transformed into other derivatives. The interconversion between this compound and other chlorothalonil derivatives is a critical aspect of its environmental fate.

The formation of this compound involves the hydrolysis of both nitrile groups of the parent chlorothalonil molecule to amide groups. This process can occur through microbial or abiotic pathways. It is also conceivable that this metabolite could be an intermediate in the formation of other degradation products. For instance, further hydrolysis of the amide groups could potentially lead to the formation of carboxylic acid derivatives.

Conversely, it is also possible for other metabolites to be precursors to this compound. For example, a mono-amide, mono-nitrile intermediate could undergo a second hydrolysis step to form the di-amide. The specific pathways and the extent of these interconversions are likely influenced by the prevailing environmental conditions, including the microbial communities present, pH, and redox potential.

Significance of Metabolite Ratios in Source Apportionment and Environmental Process Understanding

The relative proportions of different chlorothalonil metabolites, including this compound, in environmental samples can serve as valuable indicators for understanding the degradation pathways and potentially for source apportionment. The concept of "metabolite fingerprinting" can be applied to differentiate between various sources of contamination or to assess the age and degradation state of a chlorothalonil residue. who.intnrw.de

For example, a high ratio of 4-hydroxy-2,5,6-trichloroisophthalonitrile to this compound might suggest that the degradation is occurring under conditions that favor hydroxylation over the hydrolysis of the nitrile groups. Conversely, a higher proportion of the diamide (B1670390) metabolite could indicate conditions more conducive to hydrolysis.

By analyzing the specific metabolite profile, it may be possible to infer the dominant degradation processes at a contaminated site. This information is crucial for predicting the persistence of the contamination and for selecting the most appropriate remediation strategies. Furthermore, in cases of multiple potential sources of chlorothalonil pollution, distinct metabolite ratios could potentially be used to trace the contamination back to its origin, a key aspect of environmental forensics. However, more research is needed to establish robust correlations between specific metabolite ratios and distinct environmental processes or sources.

Theoretical and Computational Chemistry Approaches to 1,3 Dicarbamoyl 2,4,5,6 Tetrachlorobenzene Reactivity

Quantum Chemical Calculations of Molecular Structure and Electronic Properties Relevant to Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule that govern its chemical reactivity. researchgate.netscielo.org.mx For 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene, these calculations can provide a detailed picture of its three-dimensional structure and electron distribution.

The first step in a computational study is geometry optimization, which determines the most stable arrangement of atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. nih.gov For this molecule, DFT would reveal how the bulky chlorine atoms and the carbamoyl (B1232498) (-CONH2) groups influence the planarity of the benzene (B151609) ring. mdpi.com

Once the geometry is optimized, a variety of electronic properties that are key to understanding reactivity can be calculated. nih.govnih.gov These properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the carbamoyl groups would be expected to be electron-rich sites, while the carbon atoms of the benzene ring attached to chlorine atoms would be electron-deficient.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. researchgate.netnih.gov This information helps quantify the polarity of bonds and predict sites for electrostatic interactions. The substitution of chlorothalonil's cyano groups with more polar carbamoyl groups would significantly alter the charge distribution and reactivity of the benzene ring.

PropertyDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Lower (more negative) than parent chlorothalonil (B1668833), indicating reduced susceptibility to oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Higher (less negative) than parent chlorothalonil, suggesting lower susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.Larger gap compared to chlorothalonil, suggesting greater kinetic stability.
Dipole Moment Measure of the overall polarity of the molecule.Significantly higher than chlorothalonil due to the polar C=O and N-H bonds in the carbamoyl groups.
MEP Negative Regions Electron-rich areas, potential sites for electrophilic attack or hydrogen bonding.Concentrated around the oxygen atoms of the carbamoyl groups.
MEP Positive Regions Electron-deficient areas, potential sites for nucleophilic attack.Located on the hydrogen atoms of the carbamoyl groups and the carbon atoms of the benzene ring.

This table presents illustrative data based on established principles of computational chemistry and comparison with the parent compound, chlorothalonil.

Molecular Dynamics Simulations of Environmental Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their interactions with the surrounding environment. nih.govnih.gov MD simulations can be employed to understand how this compound partitions and persists in different environmental compartments, such as water and soil. researchgate.net

To simulate its behavior in an aqueous environment, the molecule would be placed in a simulation box filled with water molecules. The simulation would track the trajectory of every atom over time, governed by a force field that describes the interatomic and intermolecular forces. mdpi.com Such a simulation would reveal:

Solvation and Hydration: How water molecules arrange around the solute, particularly the formation of hydrogen bonds between water and the carbamoyl groups. This is critical for understanding its water solubility.

Diffusion Coefficient: The rate at which the molecule moves through water, which is a key parameter for modeling its transport in aquatic systems.

Simulations involving soil are more complex but offer crucial information. A simplified model might include the molecule interacting with representative soil components like clay surfaces (e.g., montmorillonite) or organic matter (e.g., humic acid fragments). nih.govacs.org These simulations can quantify:

Adsorption Energy: The strength of the interaction between this compound and soil particles. Stronger adsorption would indicate lower mobility and potential for leaching into groundwater. nih.gov The polar carbamoyl groups would be expected to form strong hydrogen bonds with polar functional groups in soil organic matter and on clay surfaces, leading to stronger adsorption compared to the parent chlorothalonil.

Orientation and Conformation: The preferred orientation of the molecule when adsorbed onto a surface, which can affect its accessibility to microbial degradation. nih.govmdpi.com

Environmental ComponentType of InteractionPredicted Interaction StrengthImplication for Environmental Fate
Water Hydrogen Bonding, van der WaalsModerate to StrongHigher water solubility and potential for transport in surface water compared to chlorothalonil.
Soil Organic Matter Hydrogen Bonding, van der WaalsStrongStrong adsorption, leading to low mobility and reduced leaching potential.
Clay Mineral Surfaces Hydrogen Bonding, ElectrostaticStrongHigh potential for retention in soil, limiting bioavailability.
Lipid Bilayer (Cell Membrane) Hydrophobic, van der WaalsModeratePotential to partition into biological membranes, though lower than the more lipophilic parent compound.

This table contains illustrative data derived from the principles of molecular interactions and the chemical structure of the compound.

Predictive Modeling of Transformation Pathways and Degradation Products

Predictive modeling uses computational tools to forecast the likely transformation and degradation pathways of a chemical in the environment. wickerlab.org These models can be rule-based, relying on known biochemical reactions, or based on machine learning algorithms trained on large datasets of metabolic transformations. researchgate.netdntb.gov.uanih.gov For this compound, these models can help identify potential daughter products that may be of environmental concern.

The formation of this compound itself is a known transformation pathway from chlorothalonil, occurring via the hydrolysis of the two nitrile (-CN) groups into carbamoyl (-CONH2) groups. researchgate.net Predictive systems, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System or tools like BioTransformer, can take this metabolite as a starting point to predict subsequent degradation steps. acs.orgnih.gov

Potential predicted transformation pathways would include:

Further Hydrolysis: The carbamoyl groups could undergo further hydrolysis to form carboxylic acid groups, resulting in 2,4,5,6-tetrachloroisophthalic acid. This reaction would increase the water solubility and change the toxicological profile of the molecule.

Dechlorination: Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common degradation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions in soil and sediment. cdc.gov This process can occur sequentially, leading to various trichloro-, dichloro-, and monochlorobenzene dicarboxamide intermediates.

Hydroxylation: A chlorine atom could be substituted by a hydroxyl group (-OH), a reaction often mediated by microbial enzymes. mdpi.com This would produce hydroxylated metabolites, which are often more polar and less persistent than the parent compound. nih.govresearchgate.net

Transformation PathwayReaction TypeKey Reactant/ConditionPredicted Product(s)
Amide Hydrolysis HydrolysisWater, Microbial Amidases3-Carbamoyl-2,4,5,6-tetrachlorobenzoic acid; 2,4,5,6-Tetrachloroisophthalic acid
Reductive Dechlorination ReductionAnaerobic Microorganisms1,3-Dicarbamoyl-2,4,5-trichlorobenzene and other less chlorinated isomers
Hydrolytic Dechlorination SubstitutionWater, Microbial Dehalogenases1,3-Dicarbamoyl-hydroxy-trichlorobenzene isomers
Ring Cleavage OxidationAerobic MicroorganismsAcyclic aliphatic acids

This table outlines hypothetical degradation pathways based on established metabolic rules for related chemical structures.

Future Research Directions and Emerging Challenges in the Study of 1,3 Dicarbamoyl 2,4,5,6 Tetrachlorobenzene

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Matrices

A primary hurdle in assessing the environmental impact of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is the difficulty in its detection and quantification within complex environmental matrices such as soil, sediment, and water. nih.govresearchgate.net The molecular characteristics of chlorothalonil (B1668833) and its metabolites can lead to low recoveries and analytical interferences when using common multi-residue methods. nih.govresearchgate.net Future research must, therefore, focus on the development of novel analytical techniques that offer enhanced sensitivity and specificity.

Current methods, such as those based on gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for a range of pesticide residues. sciex.comnih.gov However, the polar nature of metabolites like this compound can present challenges for extraction and analysis. antisel.gr Advanced high-resolution mass spectrometry (HRMS) approaches, including suspect and non-target screening, are powerful tools for identifying a broader range of transformation products without the need for reference standards, which are often unavailable for metabolites. nih.govnih.gov

Furthermore, the development of innovative sample preparation techniques is crucial. Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of reduced solvent consumption and increased analyte concentration, which can improve detection limits. nih.gov The integration of these advanced extraction methods with highly sensitive analytical instrumentation will be pivotal for accurately determining the environmental concentrations of this compound.

Table 1: Promising Analytical Techniques for Future Research on this compound

Analytical TechniquePrinciplePotential Advantages for Metabolite AnalysisTarget Matrices
LC-HRMS (Orbitrap/Q-TOF) High-resolution mass spectrometry provides accurate mass measurements, enabling the identification of unknown compounds.High specificity and sensitivity; capability for suspect and non-target screening. nih.govnih.govWater, Soil, Biota
SPME-GC-MS/MS Solid-phase microextraction is a solvent-free sample preparation technique that concentrates analytes from a sample. nih.govReduced matrix effects; enhanced sensitivity.Water, Air
DLLME-LC-MS/MS Dispersive liquid-liquid microextraction uses a small amount of extraction solvent dispersed in the sample to concentrate the analyte. nih.govRapid and simple; high enrichment factor.Water
SERS Surface-Enhanced Raman Spectroscopy utilizes plasmon resonance to enhance the Raman signal of molecules adsorbed on a metallic surface. mdpi.comPotential for in-situ and rapid detection; high sensitivity.Water

In-depth Mechanistic Investigations Using Isotopic Tracing and Advanced Spectroscopic Techniques

A fundamental understanding of the formation and degradation pathways of this compound is essential for predicting its environmental behavior. Isotopic tracing studies, utilizing stable isotopes such as ¹³C and ¹⁵N, are powerful tools for elucidating these mechanisms. rsc.org By labeling the parent compound, chlorothalonil, researchers can track its transformation into various metabolites, including this compound, and identify the specific biochemical reactions involved. researchgate.net This approach can provide unequivocal evidence of degradation pathways and help to quantify the rates of transformation. rsc.org

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can provide detailed structural information about the metabolites formed. researchgate.net When combined with mass spectrometry data, these techniques can confirm the identity of transformation products and provide insights into their chemical properties. Such detailed mechanistic information is crucial for developing accurate environmental fate models.

Table 2: Illustrative Research Plan for an Isotopic Tracing Study

Research PhaseMethodologyExpected Outcomes
Synthesis Synthesis of ¹³C-labeled and ¹⁵N-labeled chlorothalonil.Labeled parent compound for tracing experiments.
Incubation Incubation of labeled chlorothalonil in various environmental matrices (e.g., soil, water with microbial consortia).Formation of labeled metabolites, including this compound.
Analysis Analysis of samples at different time points using LC-HRMS and NMR. nih.govresearchgate.netIdentification and quantification of labeled metabolites; determination of transformation kinetics.
Pathway Elucidation Interpretation of mass spectral and NMR data to reconstruct the degradation pathway.A detailed understanding of the formation mechanism of this compound.

Comprehensive Environmental Fate Modeling Incorporating Multi-Phase and Multi-Pathway Processes

Predicting the environmental transport and persistence of this compound requires the development of sophisticated environmental fate models. frontiersin.orgresearchgate.net A significant challenge lies in accurately representing the multi-phase and multi-pathway processes that govern its behavior. osti.gov As a polar metabolite, it is likely to exhibit different partitioning behavior between soil, water, and air compared to its more non-polar parent compound. nih.gov

Future models must incorporate detailed descriptions of adsorption-desorption dynamics in soil, considering factors such as soil organic matter content and clay mineralogy. wiley.com The potential for leaching into groundwater is a key concern for polar metabolites and needs to be accurately modeled. nih.gov Furthermore, the models should account for various degradation pathways, including microbial degradation, photodegradation, and hydrolysis, and how these processes are influenced by environmental conditions such as temperature, pH, and microbial activity. frontiersin.orgresearchgate.net

The development and validation of these complex models will require high-quality experimental data on the physicochemical properties of this compound and its behavior in different environmental compartments.

Table 3: Key Parameters for a Comprehensive Environmental Fate Model

Model ComponentKey ParametersData Source
Physicochemical Properties Water solubility, vapor pressure, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc).Laboratory measurements.
Transformation Processes Degradation rates (microbial, photolytic, hydrolytic) in soil and water. frontiersin.orgLaboratory and field studies.
Transport Processes Adsorption/desorption isotherms, leaching potential, volatilization rate. nih.govwiley.comColumn and lysimeter experiments.
Environmental Scenarios Soil type, climate data, agricultural practices.Geographic Information Systems (GIS) and agricultural databases.

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences for Holistic Understanding

Addressing the challenges associated with this compound requires a highly interdisciplinary research approach. A holistic understanding can only be achieved through the integration of expertise from chemistry, biology, toxicology, and environmental science.

Chemists are needed to develop the advanced analytical methods and synthesize the necessary standards for detection and quantification. nih.gov Biologists and microbiologists can investigate the microbial pathways of degradation and assess the potential for bioremediation. researchgate.net Toxicologists are essential for evaluating the potential adverse effects of the metabolite on non-target organisms and human health. beyondpesticides.org Environmental scientists can then integrate this information into comprehensive risk assessments and develop effective management strategies. frontiersin.orgresearchgate.net

Collaborative research efforts will be crucial for bridging the knowledge gaps and providing a sound scientific basis for regulatory decisions regarding chlorothalonil and its transformation products. The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, provides a valuable framework for such integrated research. frontiersin.org

Table 4: Framework for Interdisciplinary Research Collaboration

DisciplineResearch FocusContribution to Holistic Understanding
Analytical Chemistry Development of sensitive and specific detection methods. nih.govAccurate assessment of environmental concentrations.
Environmental Microbiology Identification of microorganisms and enzymes involved in degradation. researchgate.netUnderstanding of natural attenuation and potential for bioremediation.
Ecotoxicology Assessment of toxicity to aquatic and terrestrial organisms.Evaluation of environmental risks.
Human Toxicology Investigation of potential human health effects. beyondpesticides.orgInforming public health policies.
Environmental Modeling Prediction of environmental fate and transport. frontiersin.orgresearchgate.netForecasting environmental exposure and guiding monitoring efforts.

Q & A

Q. What analytical methods are commonly used to detect 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene in environmental samples, and what are their limitations?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in water samples. However, studies have highlighted sensitivity limitations, particularly at low concentrations (e.g., 1.73 mg/L vs. 19.36 mg/L in different springs). For instance, the GC-MS method lacked full validation due to uncertified reference standards and insufficient detection thresholds . To improve reliability, researchers should:

  • Use certified reference materials traceable to ISO/IEC 17025 standards.
  • Validate methods with spiked recovery experiments.
  • Consider complementary techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity.

Q. How is this compound synthesized in macromolecular ligand research?

While direct synthesis of this metabolite is not detailed in the evidence, related tetrachlorobenzene derivatives (e.g., 1,3-bis(4-formylphenoxymethyl)-2,4,5,6-tetrachlorobenzene) are synthesized via nucleophilic substitution. Key steps include:

  • Reacting 2,4,5,6-tetrachloro-1,3-dichloromethylbenzene with phenols or amines in polar solvents (e.g., ethanol or methanol).
  • Purifying intermediates via recrystallization or column chromatography.
  • Characterizing products using FT-IR (e.g., C=O stretches at 1680–1700 cm⁻¹) and NMR (¹H/¹³C chemical shifts for aromatic protons and carbamoyl groups) .

Advanced Research Questions

Q. How can researchers optimize analytical sensitivity for this compound in complex matrices?

Sensitivity challenges arise from matrix interference and low analyte concentrations. Strategies include:

  • Derivatization : Introduce functional groups (e.g., silylation) to enhance volatility for GC-MS.
  • Pre-concentration : Use solid-phase extraction (SPE) or solid-phase microextraction (HS-SPME) to isolate the compound .
  • Method Validation : Conduct interlaboratory comparisons and quantify limits of detection (LOD)/quantification (LOQ) using ICH Q2(R1) guidelines. Recent studies emphasize the need for accredited laboratories to adopt ISO-compliant protocols .

Q. How should conflicting concentration data for this compound be interpreted?

Discrepancies (e.g., 19.36 mg/L vs. 1.73 mg/L in adjacent springs) may stem from:

  • Sample heterogeneity : Spatial variability in contamination sources.
  • Analytical variability : Differences in extraction efficiency or instrument calibration.
  • Environmental factors : Degradation rates influenced by pH, temperature, or microbial activity. Researchers should perform:
  • Triplicate sampling with quality control spikes.
  • Statistical analysis (e.g., ANOVA) to assess significance.
  • Longitudinal studies to track temporal trends .

Q. What experimental designs assess the ecological impact of this compound as a chlorothalonil metabolite?

Key methodologies include:

  • Soil Microcosm Studies : Monitor degradation kinetics under controlled aerobic/anaerobic conditions.
  • Microbial Activity Assays : Use Biolog EcoPlates to measure functional diversity (e.g., AWCD, Shannon index) in contaminated soils .
  • Toxicity Testing : Evaluate effects on aquatic organisms (e.g., Daphnia magna) via OECD 202 guidelines.
  • Metabolite Tracking : Employ isotopic labeling (e.g., ¹⁴C) to trace transformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.